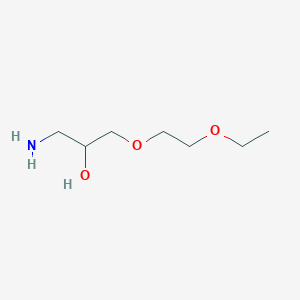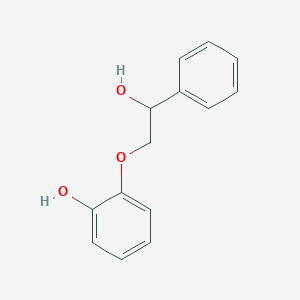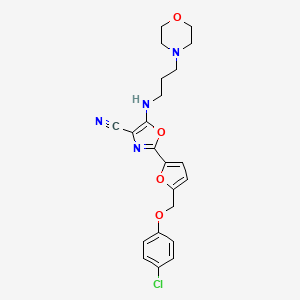
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related oxazole derivatives often involves the reaction of morpholine-based compounds with various carbonitriles and further chemical modifications. For example, 5-Morpholino-1,3-oxazole-4-carbonitriles containing phthalimidobutyl or phthalimidopentyl substituents have been synthesized, demonstrating the flexibility and complexity in synthesizing oxazole derivatives (Chumachenko et al., 2014).
Molecular Structure Analysis
The structural analysis of similar molecules reveals intricate arrangements, where the presence of morpholine, oxazole, and furan components contributes to the molecule's reactivity and properties. The structural characteristics are crucial for understanding the molecular interactions and reactivity patterns of the compound (Yamagata et al., 1992).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted in their interactions with hydrazine hydrate, leading to various recyclization products and demonstrating the compound's ability to undergo significant structural transformations (Chumachenko et al., 2014). This reactivity is further evidenced in the synthesis of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, showcasing the diverse chemical reactions possible with oxazole derivatives (Chumachenko et al., 2011).
科学的研究の応用
Antimicrobial Activities
- Synthesis and Testing : A study by Bektaş et al. (2007) discusses the synthesis of derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. The compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
- Design and Synthesis for Antimicrobial Use : Another study by Başoğlu et al. (2013) involved the design and synthesis of azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some of these derivatives displayed activity against tested microorganisms (Başoğlu et al., 2013).
Inhibitors in Cellular Processes
- Src Kinase Inhibitors : Boschelli et al. (2001) focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. These compounds, including variations with morpholine groups, demonstrated significant inhibition of Src-mediated cell proliferation, indicating their potential in cancer research and therapy (Boschelli et al., 2001).
Chemical Interactions and Synthesis
- Reactions with Hydrazine Hydrate : Chumachenko et al. (2014) explored the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to various reaction products. This study provides insights into the chemical behavior of such compounds (Chumachenko et al., 2014).
Optoelectronic Properties
- Exploration of Optoelectronic Properties : A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which include structures similar to the compound . These findings are relevant for applications in material science and optoelectronics (Irfan et al., 2020).
特性
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c23-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-26-19(14-24)21(31-22)25-8-1-9-27-10-12-28-13-11-27/h2-7,25H,1,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYUAPRLAHBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

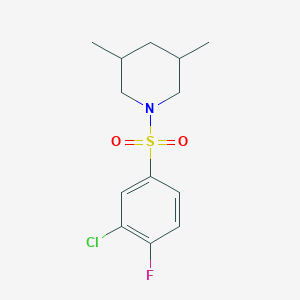

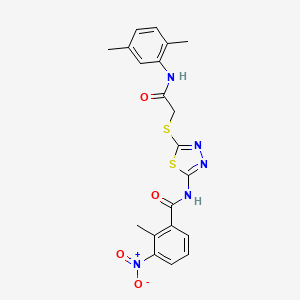
![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
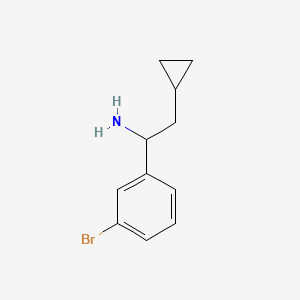

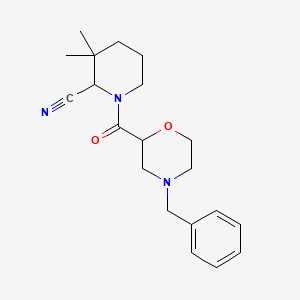
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

